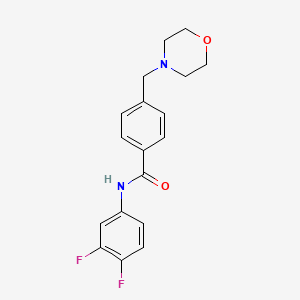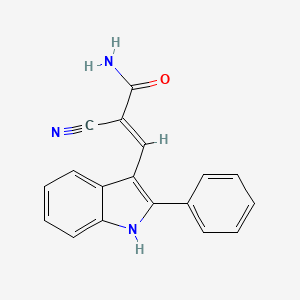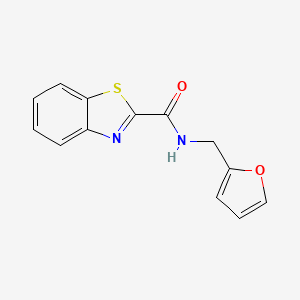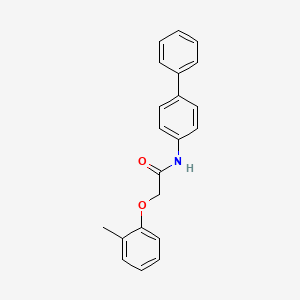
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising biological activity against various diseases.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to exhibit potent antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis, which are important mechanisms involved in cancer progression.
In inflammation research, N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In neurodegenerative disorder research, N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to exhibit neuroprotective activity by inhibiting the aggregation of amyloid-β peptides, which are involved in the pathogenesis of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. In cancer research, N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
In inflammation research, N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to inhibit the MAPK pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to exhibit various biochemical and physiological effects in different disease models. In cancer research, N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs.
In inflammation research, N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and improve tissue damage. It has also been shown to enhance the efficacy of anti-inflammatory drugs.
In neurodegenerative disorder research, N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has been found to inhibit the aggregation of amyloid-β peptides, reduce oxidative stress, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity. It is also easy to synthesize and purify, which makes it a cost-effective compound for research. However, one of the limitations of N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide is its poor solubility in water, which can make it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research of N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the development of N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide with other drugs in cancer and inflammation research. Additionally, the potential therapeutic applications of N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide in other diseases such as diabetes and cardiovascular diseases can be explored.
Métodos De Síntesis
N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide can be synthesized using a multi-step process, which involves the reaction of 3,4-difluoroaniline with 4-(chloromethyl)benzonitrile in the presence of a base, followed by the reaction of the resulting intermediate with morpholine and subsequent purification steps. The final product obtained is N-(3,4-difluorophenyl)-4-(4-morpholinylmethyl)benzamide, which can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c19-16-6-5-15(11-17(16)20)21-18(23)14-3-1-13(2-4-14)12-22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVMILNSARPTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-4-(morpholin-4-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5724209.png)

![N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724217.png)

![2-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]benzoic acid](/img/structure/B5724234.png)

![N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5724249.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5724257.png)
![5-[(1-benzyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B5724262.png)




![N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-N-methylurea](/img/structure/B5724321.png)